molecular formula C14H15F4NO3 B2480738 Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1951439-26-1

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B2480738
CAS No.: 1951439-26-1
M. Wt: 321.272
InChI Key: QQNQSSRECRSPPM-YPMHNXCESA-N
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Description

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H15F4NO3 and a molecular weight of 321.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with fluorine, hydroxyl, and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results .

Future Directions

The future directions of research involving this compound are not provided in the search results. Given that it is used for research purposes, future directions would likely involve further exploration of its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine and Hydroxyl Groups: Fluorine and hydroxyl groups are introduced via selective fluorination and hydroxylation reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

    Benzylation: The final step involves the benzylation of the piperidine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.

    Substitution: The fluorine and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: De-fluorinated or de-trifluoromethylated derivatives.

    Substitution: Compounds with different functional groups replacing the original substituents.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the cis configuration.

    3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the benzyl group.

    4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks both the fluorine and benzyl groups.

Uniqueness

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific configuration and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQSSRECRSPPM-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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